4-fluorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate
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Overview
Description
4-fluorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is a synthetic organic compound characterized by the presence of a fluorobenzyl group and a pyrazolyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 1,3-dimethyl-5-pyrazolone with chlorinating agents to introduce the chloro substituent at the 5-position.
Carbamate Formation: The 4-fluorobenzyl group is introduced through a nucleophilic substitution reaction with an appropriate carbamoyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-fluorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the carbamate moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorobenzyl or pyrazole ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-fluorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-fluorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-3-yl)carbamate: Similar structure but with a different substitution pattern on the pyrazole ring.
4-fluorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbamate: Another isomer with the chloro substituent at a different position.
Uniqueness
4-fluorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorobenzyl and pyrazolyl carbamate moieties provides a versatile platform for further functionalization and optimization in various applications.
Biological Activity
4-Fluorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate, with the CAS number 957041-74-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13ClFN3O2
- Molecular Weight : 297.71 g/mol
- Structure : The compound features a fluorobenzyl moiety attached to a chloro-dimethylpyrazole carbamate structure, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation. Specifically, related compounds demonstrated IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory effects on cancer cell lines such as HeLa and HCT116 .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to bind selectively to protein kinase active sites, disrupting their function and leading to decreased cell proliferation.
- Induction of Apoptosis : By targeting specific pathways involved in cell survival, these compounds may promote programmed cell death in malignant cells.
3. Selectivity and Potency
The selectivity profile is critical for minimizing off-target effects. Compounds with modifications at the pyrazole ring have exhibited enhanced selectivity for certain kinases over others, which is crucial for therapeutic efficacy .
Case Studies
Several studies have investigated the biological activity of similar pyrazole-based compounds:
These studies illustrate the potential of pyrazole derivatives in therapeutic applications, particularly in oncology.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Preparation of the Pyrazole Core : Starting from 1,3-dimethyl-5-pyrazolone through chlorination.
- Formation of the Carbamate Linkage : Reaction with appropriate benzyl halides under basic conditions.
This synthetic pathway highlights the versatility of pyrazole derivatives and their potential for further modifications to enhance biological activity.
Properties
IUPAC Name |
(4-fluorophenyl)methyl N-(5-chloro-1,3-dimethylpyrazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2/c1-8-11(12(14)18(2)17-8)16-13(19)20-7-9-3-5-10(15)6-4-9/h3-6H,7H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUBLTBEATZGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1NC(=O)OCC2=CC=C(C=C2)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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